2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

Catalog No.
S8216134
CAS No.
M.F
C10H13Cl2NO
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

Product Name

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl-methylamino]ethanol

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7H2,1H3

InChI Key

ZVBAJKQACDQQEJ-UHFFFAOYSA-N

SMILES

CN(CCO)CC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)Cl)Cl

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound characterized by the presence of a dichlorobenzyl group linked to a methylamino group, which is further connected to an ethanol moiety. Its molecular structure includes two chlorine atoms on the benzyl ring, which significantly influences its chemical properties and potential biological activities. This compound is notable for its bifunctional nature, combining both amine and alcohol functionalities, making it a versatile candidate for various

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
  • Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's reactivity and potential utility in synthetic organic chemistry.

Research indicates that 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and antiviral properties, making it a subject of interest in medicinal chemistry. The compound's ability to interact with specific biological targets could lead to therapeutic applications, although further studies are necessary to fully elucidate its mechanisms of action.

The synthesis of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol typically involves several steps:

  • Formation of Dichlorobenzylamine: The reaction begins with 2,5-dichlorobenzyl chloride reacting with methylamine.
  • Introduction of Ethanol Moiety: Following this, ethylene oxide is added to introduce the ethanol group.
  • Reaction Conditions: These reactions often require controlled environments to optimize yield and purity, which may involve distillation and crystallization processes.

In industrial settings, large-scale production methods may employ continuous flow reactors and optimized conditions to enhance efficiency.

The applications of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol are diverse:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Agricultural Chemicals: The compound may also find applications in the production of agrochemicals.

Its unique structure allows it to play significant roles in various fields of research and industry.

Studies focusing on the interactions of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol with biological targets are crucial for understanding its mechanism of action. Investigations may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.
  • Biochemical Pathway Analysis: Understanding how the compound influences biological pathways could elucidate its therapeutic potential.

Such studies are essential for advancing knowledge about this compound's efficacy and safety in potential applications.

Several compounds share structural similarities with 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2,3-Dichlorobenzyl chlorideContains a dichlorobenzyl groupPrecursor for various derivatives
2,3-Dichlorobenzyl alcoholAlcohol derivative of dichlorobenzylExhibits different reactivity due to hydroxyl group
2,3-DichlorobenzaldehydeAldehyde derivativeUseful in organic synthesis
3,4-Dichlorobenzyl methylamineSimilar amine structurePotentially different biological activity

Uniqueness

What sets 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol apart from these similar compounds is its unique combination of functional groups. The presence of both the dichlorobenzyl moiety and the ethanol structure confers specific chemical and biological properties that may not be replicated by other compounds. This uniqueness enhances its value for research and industrial applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.0374194 g/mol

Monoisotopic Mass

233.0374194 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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